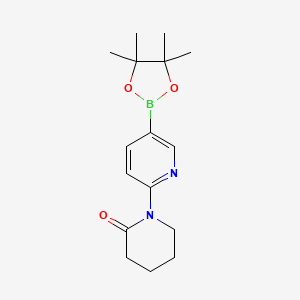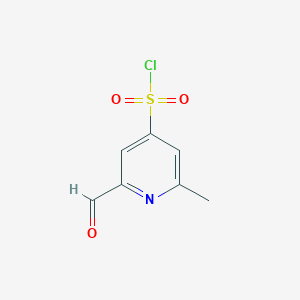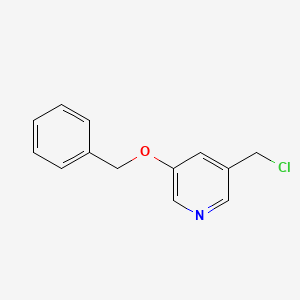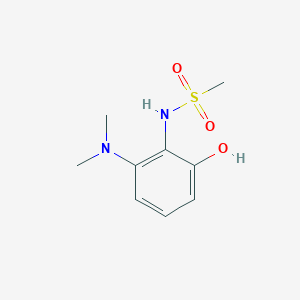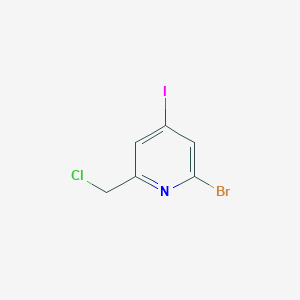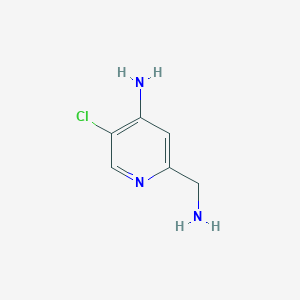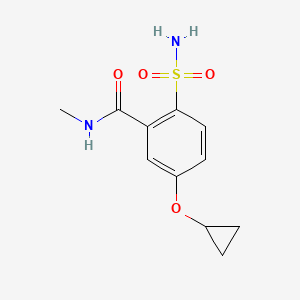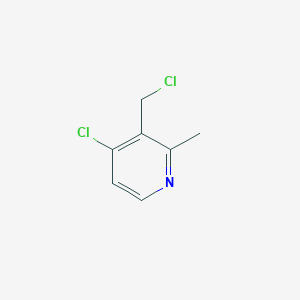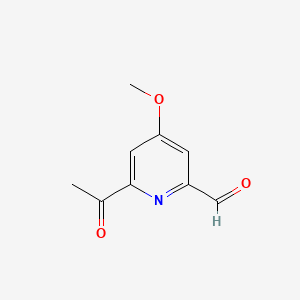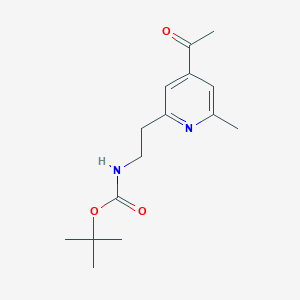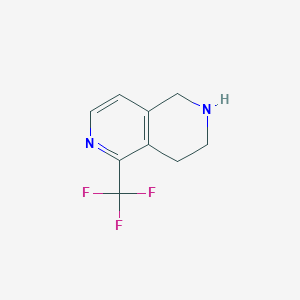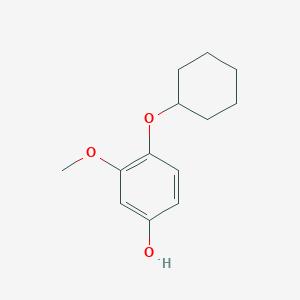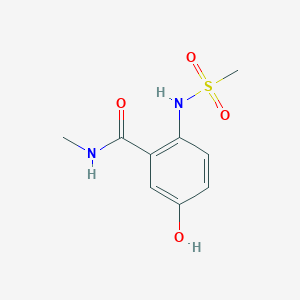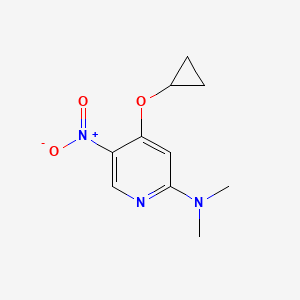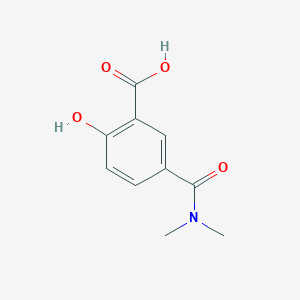
5-(Dimethylcarbamoyl)-2-hydroxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a dimethylcarbamoyl group and a hydroxybenzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylcarbamoyl)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of excess dimethylcarbamoyl chloride and a suitable solvent, such as dichloromethane, can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
5-(Dimethylcarbamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the dimethylcarbamoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of 5-(Dimethylcarbamoyl)-2-oxobenzoic acid.
Reduction: Formation of 5-(Dimethylcarbamoyl)-2-hydroxybenzyl alcohol.
Substitution: Formation of 5-(Dimethylcarbamoyl)-2-chlorobenzoic acid.
科学的研究の応用
5-(Dimethylcarbamoyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 5-(Dimethylcarbamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxybenzoic acid moiety can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylcarbamoyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor in the synthesis of aspirin.
5-(Methylcarbamoyl)-2-hydroxybenzoic acid: Similar structure but with a single methyl group instead of a dimethyl group.
5-(Ethylcarbamoyl)-2-hydroxybenzoic acid: Similar structure but with an ethyl group instead of a dimethyl group.
Uniqueness
5-(Dimethylcarbamoyl)-2-hydroxybenzoic acid is unique due to the presence of the dimethylcarbamoyl group, which can significantly alter its chemical properties and biological activity compared to its analogs
特性
分子式 |
C10H11NO4 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC名 |
5-(dimethylcarbamoyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H11NO4/c1-11(2)9(13)6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,1-2H3,(H,14,15) |
InChIキー |
AHDAKHXWQPWZTI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


